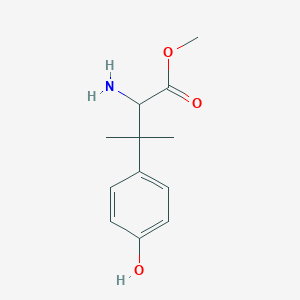
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with the molecular formula C6H12ClNO4S and a molecular weight of 229.68 g/mol . This compound is of interest due to its unique structure, which includes a cyclobutane ring substituted with an amino group, a methanesulfonyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereoisomers, which can have different physical and chemical properties.
Méthodes De Préparation
The synthesis of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates
Analyse Des Réactions Chimiques
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclobutane-containing amino acids on biological systems.
Industry: The compound can be used in the production of polymers and other materials that require specific structural features.
Mécanisme D'action
The mechanism of action of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. The methanesulfonyl group can also participate in interactions with proteins and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride include:
- 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride : This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
- 1-aminocyclopropanecarboxylic acid : A smaller analog with a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of 3-amino-1-methanesulfonylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and the presence of diastereomers, which can lead to diverse chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12ClNO4S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
3-amino-1-methylsulfonylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Clé InChI |
FQRRANYDMHJFLP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC(C1)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


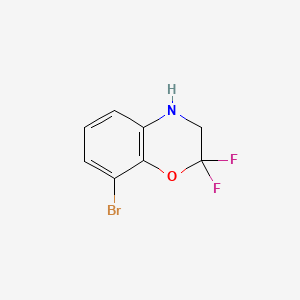
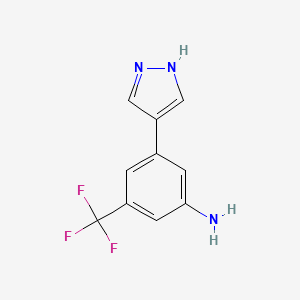
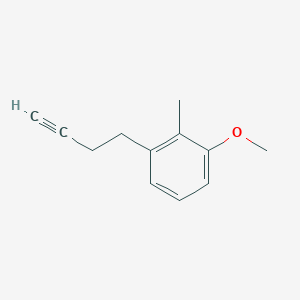
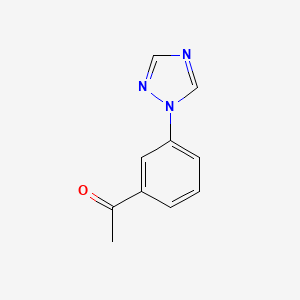
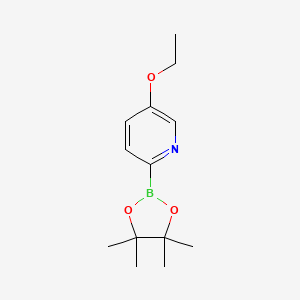
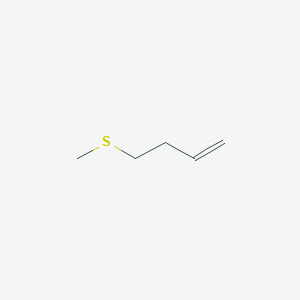
![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)
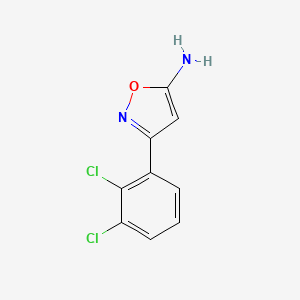
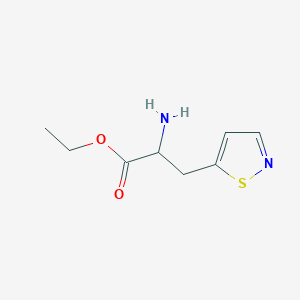

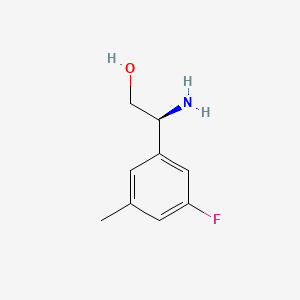
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)

